5-Bromo-2-fluoro-1,3-benzenedicarboxaldehyde
CAS No.: 1370025-63-0
Cat. No.: VC8236107
Molecular Formula: C8H4BrFO2
Molecular Weight: 231.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1370025-63-0 |
|---|---|
| Molecular Formula | C8H4BrFO2 |
| Molecular Weight | 231.02 g/mol |
| IUPAC Name | 5-bromo-2-fluorobenzene-1,3-dicarbaldehyde |
| Standard InChI | InChI=1S/C8H4BrFO2/c9-7-1-5(3-11)8(10)6(2-7)4-12/h1-4H |
| Standard InChI Key | ACDMPZDINUTNGD-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1C=O)F)C=O)Br |
| Canonical SMILES | C1=C(C=C(C(=C1C=O)F)C=O)Br |
Introduction
5-Bromo-2-fluoro-1,3-benzenedicarboxaldehyde is a chemical compound with the CAS number 1370025-63-0. It belongs to the family of aromatic aldehydes, which are widely used in organic synthesis due to their versatility in forming various chemical bonds. This compound is particularly interesting due to its unique combination of bromine and fluorine substituents, which impart distinct chemical and physical properties.
Synthesis and Applications
5-Bromo-2-fluoro-1,3-benzenedicarboxaldehyde can be synthesized through various organic reactions, often involving the modification of existing aromatic compounds. Its applications are diverse, including the synthesis of pharmaceuticals, agrochemicals, and materials science. The presence of both bromine and fluorine allows for further functionalization through cross-coupling reactions, which are crucial in modern organic synthesis.
Hazard Information
-
GHS Classification: Not explicitly listed, but compounds with similar structures often pose risks of skin and eye irritation and may cause respiratory issues.
-
Precautions: Handle with protective equipment, including gloves and safety glasses. Ensure good ventilation to avoid inhalation of vapors.
Storage Conditions
-
Store in a cool, dry place away from direct sunlight and heat sources.
-
Keep containers tightly sealed to prevent moisture and air exposure.
Research Findings
Research on 5-Bromo-2-fluoro-1,3-benzenedicarboxaldehyde is limited, but its unique structure suggests potential applications in advanced materials and pharmaceuticals. The compound's reactivity, particularly its ability to undergo cross-coupling reactions, makes it a valuable intermediate in the synthesis of complex molecules.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume